molecular formula C9H14N2O B13059751 5-(Tert-butoxy)pyridin-2-amine

5-(Tert-butoxy)pyridin-2-amine

Cat. No.: B13059751
M. Wt: 166.22 g/mol
InChI Key: NOHLQXTVWYUECU-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)pyridin-2-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group attached to the pyridine ring at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxy)pyridin-2-amine typically involves the introduction of the tert-butoxy group into the pyridine ring. One common method is the reaction of 2-aminopyridine with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 5-(Tert-butoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or other amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(Tert-butoxy)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Tert-butoxy)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(Tert-butoxy)pyridin-2-amine is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of complex molecules and in the study of specific biological interactions.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11)

InChI Key

NOHLQXTVWYUECU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CN=C(C=C1)N

Origin of Product

United States

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